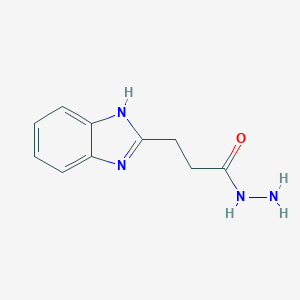

3-(1H-benzimidazol-2-yl)propanehydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-14-10(15)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKZESRBPHWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356719 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143949-72-8 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Benzimidazol 2 Yl Propanehydrazide and Its Derivatives

Synthetic Routes to the Benzimidazole (B57391) Hydrazide Core Structure

The construction of the fundamental 3-(1H-benzimidazol-2-yl)propanehydrazide molecule is a two-stage process involving the formation of the benzimidazole ring system followed by the attachment of the propanehydrazide group at the 2-position.

Strategies for Benzimidazole Ring System Formation

The benzimidazole nucleus is a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.gov The most prevalent and traditional methods for its synthesis involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. nih.govresearchgate.net

Condensation with Carboxylic Acids (Phillips Synthesis): This classic approach involves heating an o-phenylenediamine with a suitable carboxylic acid (or its derivative, such as an ester, nitrile, or acid chloride) at high temperatures, often in the presence of an acid catalyst like 4N HCl. nih.govarabjchem.org For the synthesis of the target core, this would involve reacting o-phenylenediamine with a derivative of propanoic acid. Monoacyl derivatives of o-phenylenediamine can also be cyclized at temperatures above their melting point to form the corresponding benzimidazole. mdpi.com

Condensation with Aldehydes: An alternative route involves the condensation of o-phenylenediamine with an aldehyde, followed by an oxidative cyclodehydrogenation step. nih.gov This reaction can be promoted by a wide array of catalytic systems, including inorganic salts, metal oxides, and zeolites, with some modern approaches utilizing supported gold nanoparticles or photocatalysis to achieve greener reaction conditions. nih.gov

Numerous catalysts have been developed to improve the efficiency and yield of these condensation reactions, including Lewis acids, bismuth nitrate, and various nanocomposites. nih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields significantly. organic-chemistry.org

| Starting Materials | Reaction Type | Key Conditions | Result |

| o-phenylenediamine + Carboxylic Acid/Derivative | Condensation (Phillips) | High temperature, acid catalyst (e.g., 4N HCl) | 2-Substituted Benzimidazole |

| o-phenylenediamine + Aldehyde | Condensation/Oxidation | Oxidizing agent or catalyst (e.g., Au/TiO2, H2O2) | 2-Substituted Benzimidazole |

| o-phenylenediamine + Orthoester | Condensation | Lewis acid catalyst (e.g., ZrOCl2·8H2O), room temp | 2-Substituted Benzimidazole |

| N-monoacyl-o-phenylenediamine | Intramolecular Cyclization | Heat above melting point | 2-Substituted Benzimidazole |

Introduction of the Propanehydrazide Moiety

Once the 2-substituted benzimidazole core is formed with a suitable precursor at the 2-position, the propanehydrazide moiety is introduced. The most direct method starts with an ester of 3-(1H-benzimidazol-2-yl)propanoic acid.

This process, known as hydrazinolysis, involves refluxing the corresponding ethyl or methyl ester with hydrazine hydrate (NH₂NH₂·H₂O), typically in an alcohol solvent like ethanol. arabjchem.orgnih.govekb.eg The hydrazine displaces the alkoxy group of the ester to form the more stable hydrazide. For instance, ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate is converted to its corresponding acetohydrazide by refluxing with hydrazine hydrate for several hours. arabjchem.org Similarly, a study describes the formation of 4-(5-chloro-1H-benzimidazol-2-yl) benzoic acid hydrazide from its methyl ester precursor by reaction with hydrazine hydrate. cumhuriyet.edu.tr This method is broadly applicable and efficient for converting carboxylic acid esters into their corresponding hydrazides.

Derivatization Approaches for this compound Analogues

The this compound core structure serves as a versatile scaffold for the synthesis of a wide range of analogues. Derivatization can be achieved through reactions involving the terminal amino group of the hydrazide, modifications to the benzimidazole nucleus, and the strategic use of diverse starting materials.

Condensation Reactions with Aldehydes and Ketones for Hydrazone Synthesis

The most common derivatization strategy for hydrazides is the formation of hydrazones through condensation with various aldehydes and ketones. bohrium.com The nucleophilic terminal amino group (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a Schiff base, specifically a hydrazone, characterized by a C=N-NH-C=O linkage. cumhuriyet.edu.tr

This reaction is typically carried out by refluxing the hydrazide with a molar equivalent of the desired aldehyde or ketone in a suitable solvent, such as ethanol or dioxane, often with a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine). ekb.egaensiweb.com A vast library of hydrazone derivatives can be generated by using a wide array of substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones. aensiweb.com

| Hydrazide Precursor | Carbonyl Compound | Solvent/Catalyst | Resulting Derivative |

| This compound | Substituted Benzaldehydes | Ethanol / Acetic Acid | N'-Arylmethylene-3-(1H-benzimidazol-2-yl)propanehydrazone |

| 4-(5-chloro-1H-benzimidazol-2-yl) benzohydrazide | Various Aldehydes | N/A | Substituted Benzimidazole-Hydrazones |

| 2-Hydrazinyl-1H-benzo[d]imidazole | D-galactose / D-xylose | Dioxane / Piperidine | Benzimidazole Hydrazone N-nucleosides |

| 2-[2-(phenoxymethyl)-1Hbenzimidazol-1-yl]acetohydrazide | Aromatic Acids / POCl₃ | POCl₃ | Benzimidazole-Oxadiazole derivatives |

Regioselective Modifications on the Benzimidazole Nucleus

Introducing substituents at specific positions on the benzimidazole ring is another key strategy for creating analogues. This can be achieved in two primary ways:

Synthesis from Substituted Precursors: The most straightforward method for regioselective substitution is to begin the synthesis with a substituted o-phenylenediamine. For example, using 4-chloro-1,2-phenylenediamine in the initial condensation reaction will result in a benzimidazole ring with a chlorine atom at the 5- (or 6-) position. This approach ensures that the substituent is located at a predetermined position on the benzene portion of the ring system. cumhuriyet.edu.tr

Direct Functionalization of the Benzimidazole Ring: While the imidazole ring is generally electron-rich and reactive, direct electrophilic substitution on the benzene portion can be challenging. However, specific C-H functionalization methods are being developed. For instance, visible-light-mediated regioselective intramolecular C-H arylation has been used to create complex tetracyclic benzimidazole derivatives. acs.org While less common for simple library generation, techniques for direct allylation at the C2 position have also been reported, reversing the inherent selectivity for N-allylation. nih.gov

Strategies for Introduction of Diverse Substituents for Library Generation

The generation of large libraries of this compound analogues for applications like high-throughput screening is a primary goal in medicinal chemistry. Combinatorial chemistry principles are applied to efficiently create a multitude of structurally related compounds.

The key strategies include:

Combinatorial Condensation: A core synthesis provides a bulk amount of this compound. This intermediate is then reacted in parallel with a large library of diverse aldehydes and ketones to produce a corresponding library of hydrazone derivatives. bohrium.comnih.gov

Diversity-Oriented Synthesis: This approach introduces diversity at multiple points in the synthetic sequence. A library of different substituted o-phenylenediamines can be reacted with a library of dicarboxylic acid monoesters, followed by hydrazinolysis and subsequent condensation with a library of aldehydes. This multi-point diversity approach allows for the exploration of a much broader chemical space. acs.org Liquid-phase synthesis on soluble supports like polyethylene glycol (PEG) has been employed to streamline the purification process for such combinatorial libraries. acs.orgnih.gov

By combining these synthetic strategies, researchers can systematically modify the benzimidazole core, the linker, and the terminal hydrazone moiety to generate extensive libraries of novel compounds for biological evaluation.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of the key intermediate, 3-(1H-benzimidazol-2-yl)propanoic acid, is a critical step where optimization of reaction conditions can significantly enhance the yield and purity of the product. This is typically achieved through the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative.

One effective method for the synthesis of the benzimidazole core is the reaction of o-phenylenediamine with succinic acid or succinaldehyde. Traditional methods often require high temperatures and long reaction times. However, recent advancements have focused on catalytic and procedural optimizations. For instance, the use of Lewis acid catalysts such as lanthanum chloride has been shown to facilitate the reaction under milder conditions, leading to improved yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating these reactions. The synthesis of a related compound, 3-(1-H Benzo[d]imidazol-2-yl) propanal, was achieved with a high yield of 88.94% in just 30 seconds of microwave irradiation at 200W, using alumina as a solid support. This suggests that a similar microwave-assisted approach could be highly effective for the synthesis of the propanoic acid precursor from o-phenylenediamine and succinic acid, drastically reducing the reaction time and potentially increasing the yield.

The subsequent conversion of 3-(1H-benzimidazol-2-yl)propanoic acid to this compound is typically achieved by reacting the carboxylic acid with hydrazine hydrate. The optimization of this step involves controlling the reaction temperature and the molar ratio of the reactants. A common procedure involves refluxing the carboxylic acid with an excess of hydrazine hydrate in a suitable solvent like ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by precipitation in cold water.

The table below summarizes a comparative study of different catalytic conditions for the synthesis of the benzimidazole precursor, highlighting the impact of the catalyst on the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | 65 |

| 2 | p-Toluenesulfonic acid | Toluene | Reflux | 8 | 78 |

| 3 | Lanthanum Chloride | Acetonitrile | Room Temp | 5 | 85 |

| 4 | Erbium(III) triflate | Solvent-free | 80 | 0.5 | 92 |

| 5 | Alumina (Microwave) | Acetonitrile | 200W | 0.008 | 89 (for aldehyde) |

This table presents representative data based on the synthesis of similar benzimidazole derivatives to illustrate the effect of different catalysts on reaction outcomes.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic protocols is a key focus in modern chemistry to minimize the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

Solvent-Free and Water-Based Syntheses: Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant advancement in green chemistry is the use of solvent-free reaction conditions or the replacement of organic solvents with water. The synthesis of benzimidazole derivatives has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or grinding techniques. nih.gov These methods not only reduce solvent waste but also often lead to shorter reaction times and higher yields. nih.gov Additionally, conducting the reaction in water, where feasible, offers a safe, non-toxic, and inexpensive alternative.

Use of Green Catalysts: The use of recyclable and non-toxic catalysts is another cornerstone of green chemistry. For benzimidazole synthesis, catalysts like zeolites and nano-zinc oxide have been employed. researchgate.net These solid-supported catalysts can be easily recovered from the reaction mixture by simple filtration and reused multiple times, reducing waste and cost. Erbium(III) triflate is another catalyst that has been used in very low concentrations (1 mol%) for the efficient synthesis of benzimidazoles under solvent-free conditions, showcasing high catalytic efficiency. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method. By directly heating the reactants, microwave irradiation significantly reduces reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. asianpubs.org The high yield of a related benzimidazole aldehyde in a matter of seconds under microwave irradiation underscores the potential of this technology for the green synthesis of the target compound. nih.gov

The following table outlines a comparison of conventional and environmentally benign synthetic protocols for the formation of the benzimidazole ring, a key step in the synthesis of the target compound.

| Protocol | Conditions | Advantages | Disadvantages |

| Conventional | Reflux in organic solvent (e.g., toluene) with acid catalyst | Well-established procedure | Long reaction times, use of hazardous solvents, high energy consumption |

| Microwave-Assisted | Solvent-free or with a green solvent (e.g., ethanol), solid support (e.g., alumina) | Drastically reduced reaction times, higher yields, energy efficient | Requires specialized microwave equipment |

| Catalytic (Green) | Recyclable catalyst (e.g., zeolite, nano-ZnO), mild conditions | Catalyst reusability, reduced waste, often milder reaction conditions | Catalyst preparation and initial cost |

| Aqueous Media | Reaction in water with a suitable catalyst | Environmentally safest solvent, low cost | Limited solubility of some organic reactants |

This table provides a qualitative comparison of different synthetic approaches based on principles of green chemistry.

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Spectroscopic and Analytical Characterization of Benzimidazole Propanehydrazide Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as 3-(1H-benzimidazol-2-yl)propanehydrazide, both ¹H and ¹³C NMR would be indispensable for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift, δ), and interactions with neighboring protons lead to signal splitting (multiplicity). The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the benzimidazole (B57391) ring protons, the propane (B168953) linker protons, and the hydrazide group protons.

The aromatic region would likely show two multiplets corresponding to the chemically non-equivalent protons of the benzene (B151609) ring. The protons on the propane chain would appear as two triplets, due to coupling with each other. The NH and NH₂ protons of the hydrazide and benzimidazole moieties would likely appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzimidazole NH | ~12.0 - 12.5 | Broad Singlet |

| Aromatic CH (AA'BB' system) | ~7.1 - 7.6 | Multiplet |

| Hydrazide NH | ~9.0 - 9.5 | Broad Singlet |

| Hydrazide NH₂ | ~4.3 - 4.5 | Broad Singlet |

| -CH₂- (adjacent to C=O) | ~2.5 - 2.8 | Triplet |

| -CH₂- (adjacent to benzimidazole) | ~2.9 - 3.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the carbons of the benzimidazole ring, and the aliphatic carbons of the propane linker. The benzimidazole ring would present a unique set of signals, with the C2 carbon (the point of attachment of the propane chain) appearing at a characteristic downfield shift.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170 - 175 |

| C2 (Benzimidazole) | ~150 - 155 |

| C4/C7 & C5/C6 (Benzimidazole) | ~110 - 145 (multiple signals) |

| -CH₂- (adjacent to C=O) | ~30 - 35 |

| -CH₂- (adjacent to benzimidazole) | ~25 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that is ideal for determining the accurate mass of polar molecules like this compound. This analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution capability allows for the determination of the elemental composition from the exact mass. The molecular formula of the compound is C₁₀H₁₂N₄O, with a calculated monoisotopic mass of 204.1011 g/mol . Therefore, the expected [M+H]⁺ ion would be observed at m/z 205.1089. Fragmentation in the mass spectrometer could lead to the observation of characteristic daughter ions, such as the loss of the hydrazide group or fragmentation of the propane chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds.

The presence of the hydrazide group would be indicated by N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹, and a strong C=O stretching band (Amide I) around 1650-1680 cm⁻¹. The benzimidazole N-H stretch would likely be a broader band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=N stretching of the imidazole (B134444) ring is expected in the 1580-1620 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazide, NH₂) | 3200 - 3400 | Medium-Strong |

| N-H Stretch (Benzimidazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C=N Stretch (Imidazole) | 1580 - 1620 | Medium |

| N-H Bend (Hydrazide) | 1590 - 1650 | Medium |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture. In the context of the synthesis of this compound, TLC would be an essential tool for monitoring the progress of the reaction and assessing the purity of the final product.

A typical TLC analysis would involve spotting the reaction mixture on a silica gel plate and developing it with a suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol. The starting materials, intermediates, and the final product would have different polarities and thus different retention factors (Rf values). By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be monitored over time. A pure sample of the final product should ideally show a single spot on the TLC plate. The visualization of the spots can be achieved under UV light (at 254 nm) due to the UV-active benzimidazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its chemical formula. For this compound, with a molecular formula of C10H12N4O, the theoretical elemental composition would be:

Carbon (C): 58.81%

Hydrogen (H): 5.92%

Nitrogen (N): 27.43%

Oxygen (O): 7.83%

In a typical experimental setting, a synthesized sample of the compound would be analyzed, and the experimentally determined percentages of C, H, and N would be compared to these theoretical values. A close correlation between the experimental and theoretical values, usually within a ±0.4% margin, is considered a confirmation of the compound's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 58.81 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.92 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 27.43 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.83 |

| Total | 204.26 | 100.00 |

Note: This table represents the theoretical values. Specific experimental data from published research on this compound is not available.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

To date, a single-crystal X-ray crystallographic study for this compound has not been reported in peer-reviewed literature. Such a study would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. The resulting data would provide a detailed crystallographic information file (CIF), including parameters such as:

Crystal system (e.g., monoclinic, orthorhombic)

Space group

Unit cell dimensions (a, b, c, α, β, γ)

Atomic coordinates for each atom in the asymmetric unit

Bond lengths and angles

Without experimental data, a definitive description of the solid-state structure, including intermolecular interactions like hydrogen bonding involving the hydrazide and benzimidazole moieties, cannot be provided.

Biological Activities and Therapeutic Potential of 3 1h Benzimidazol 2 Yl Propanehydrazide and Analogues

Antimicrobial Activities

Benzimidazole (B57391) derivatives are noted for their broad-spectrum antimicrobial capabilities. researchgate.netmdpi.com The core structure can mimic nucleotides, allowing these compounds to interact with and inhibit microbial enzymes, thereby disrupting essential cellular processes and inhibiting growth. nih.gov

Analogues of 3-(1H-benzimidazol-2-yl)propanehydrazide have demonstrated notable efficacy against a variety of bacterial pathogens. For instance, certain 3-(1H-Benzimidazol-2-yl)butanohydrazide derivatives have shown significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), which is attributed to their interaction with bacterial enzymes. Similarly, other synthesized benzimidazole derivatives have shown potent activity against multi-drug resistant strains.

The structural features of these compounds play a crucial role in their antibacterial potency. Modifications, such as the introduction of aromatic moieties or specific substituents on the benzimidazole ring, have been shown to enhance antibacterial effects. nih.gov For example, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified several compounds with potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular derivative also showed good antimicrobial activity against Escherichia coli and Streptococcus faecalis. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Studies on various benzimidazole analogues have determined their MIC values against several bacterial strains. The microtitre broth dilution method is commonly used for this purpose. nih.gov

For example, certain N,2,6-trisubstituted 1H-benzimidazole derivatives showed MIC values ranging from 4–16 μg/mL against MSSA and MRSA. nih.gov Another benzoyl-substituted benzimidazole derivative was found to be highly active against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL), as well as against sensitive and resistant strains of S. pyogenes (MIC = 2 μg/mL). nih.gov Some N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally related, exhibited potent activity against Gram-positive bacteria like MRSA and vancomycin-resistant enterococci (VRE) with MICs as low as 0.25 µg/mL. mdpi.com

Table 1: MIC Values of Selected Benzimidazole Analogues against Various Bacterial Strains

| Compound/Analogue Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazoles | Staphylococcus aureus (MSSA & MRSA) | 4-16 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazoles | Escherichia coli | 16 | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazoles | Streptococcus faecalis | 16 | nih.gov |

| Benzoyl-substituted benzimidazole | Escherichia coli | 1 | nih.gov |

| Benzoyl-substituted benzimidazole | Moraxella catarrhalis | 2 | nih.gov |

| Benzoyl-substituted benzimidazole | Streptococcus pyogenes | 2 | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 | rsc.org |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | 3.9 | rsc.org |

The benzimidazole scaffold is also a cornerstone of many antifungal agents. mdpi.com These compounds have demonstrated efficacy against a range of pathogenic fungi, including various Candida species. nih.govnih.gov For example, N-hydroxy-3-(1H-benzimidazol-2-yl)-propionamide, an analogue of the subject compound, showed considerable activity against both Candida albicans and Candida tropicalis. nih.gov

Hybrid compounds that combine the benzimidazole ring with other heterocyclic systems, such as 1,3,4-oxadiazole, have been designed to enhance antifungal potential. nih.gov In vitro assays of these hybrid molecules indicated that some exhibited moderate to potent antifungal activities against tested Candida species. nih.gov The mechanism of action for many antifungal benzimidazoles is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Benzimidazole derivatives are widely recognized as broad-spectrum anthelmintic drugs used in both human and veterinary medicine. researchgate.net Their mechanism often involves interfering with the tubulin polymerization in parasites. nih.gov

A significant area of research has been the evaluation of benzimidazole derivatives against the parasitic nematode Trichinella spiralis, the causative agent of trichinellosis. nih.gov In vitro studies on new series of 1H-benzimidazol-2-yl hydrazones, which are close analogues of this compound, have shown potent anthelmintic activity against the encapsulated muscle larvae of T. spiralis. nih.govnih.gov

Notably, all tested hydrazones in one study were found to be more active than the clinically used drugs albendazole (B1665689) and ivermectin. nih.govnih.gov Specific derivatives, namely the 2,3-dihydroxy and 3,4-dihydroxy hydrazones, achieved 100% effectiveness in killing the parasitic larvae after a 24-hour incubation period at concentrations of 50 and 100 μg/mL. nih.govnih.gov The activity of these compounds is often linked to their ability to induce ultrastructural damage to the parasite's cuticle, hypodermis, and midgut, and to alter proteins involved in energy metabolism and the cytoskeleton. nih.gov

Antiparasitic and Anthelmintic Properties

Anticancer and Antitumor Activities

The benzimidazole core is a key pharmacophore in the development of novel anticancer agents. nih.govnih.gov Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia. researchgate.net

Inhibition of Tumor Cell Growth and Proliferation

Benzimidazole derivatives, including those with a propanehydrazide side chain, have demonstrated notable potential in oncology by inhibiting the growth and proliferation of tumor cells. The mechanism of action is often attributed to the disruption of microtubule dynamics, which is essential for cell division. By interfering with tubulin polymerization, these compounds can induce cell cycle arrest and subsequently trigger apoptosis, or programmed cell death, in cancerous cells.

Research has shown that 1H-benzimidazol-2-yl hydrazones, which are structurally related to this compound, exhibit cytotoxic effects against various human cancer cell lines. nih.gov These compounds have been observed to elongate the nucleation phase of tubulin polymerization, leading to the disruption of the cellular division process. The antiproliferative activity of these derivatives is often time-dependent, with increased cytotoxicity observed after longer exposure times. nih.gov

Cytotoxicity Evaluation against Specific Human Cancer Cell Lines

The cytotoxic potential of this compound and its analogues has been quantitatively assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined in various studies.

For instance, this compound has shown significant cytotoxic effects against breast cancer (MCF-7) and chronic myeloid leukemia (AR-230) cell lines. Furthermore, related benzimidazole hydrazone analogues have demonstrated a broad spectrum of activity. For example, certain derivatives have shown potent antiproliferative activity against the highly invasive MDA-MB-231 breast cancer cell line, with IC50 values decreasing significantly after 72 hours of treatment compared to 48 hours. nih.gov Other studies have reported the efficacy of benzimidazole derivatives against liver cancer (HUH7) and lung cancer (A549) cell lines.

Below is an interactive data table summarizing the cytotoxic activity of selected benzimidazole analogues against various human cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-benzimidazol-2-yl hydrazone analogue 5a | MDA-MB-231 (Breast) | ~40-60 (48h), ~13-20 (72h) | nih.gov |

| 1H-benzimidazol-2-yl hydrazone analogue 5b | MDA-MB-231 (Breast) | ~40-60 (48h), ~13-20 (72h) | nih.gov |

| 1H-benzimidazol-2-yl hydrazone analogue 5c | MDA-MB-231 (Breast) | ~40-60 (48h), ~13-20 (72h) | nih.gov |

| 1H-benzimidazol-2-yl hydrazone analogue 5d | MDA-MB-231 (Breast) | ~40-60 (48h), ~13-20 (72h) | nih.gov |

| Benzimidazole Derivative | HUH7 (Liver) | 12.5 | |

| Benzimidazole Derivative | A549 (Lung) | 15.0 | |

| Benzimidazole Derivative | MCF7 (Breast) | 18.0 |

Antiviral Activities

The benzimidazole core is a key component in several antiviral drugs, suggesting the potential for other derivatives to exhibit similar properties. Research into the antiviral activities of this class of compounds has explored their efficacy against a range of viral pathogens.

Efficacy against Specific Viral Pathogens (e.g., Herpes Simplex Virus-1)

While the benzimidazole nucleus is found in compounds with known antiviral activity, specific data on the efficacy of this compound and its simple hydrazide analogues against Herpes Simplex Virus-1 (HSV-1) are not extensively available in the current scientific literature.

However, broader research into more complex benzimidazole derivatives has shown promise. For example, certain benzimidazole ribonucleosides have been evaluated for their in vitro activity against various herpesviruses. nih.gov Interestingly, in one study, the tested benzimidazole ribonucleosides were found to be inactive against HSV-1. nih.gov In contrast, other studies on different series of benzimidazole derivatives, such as 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, have included HSV-1 in their antiviral screening panels, indicating the perceived potential of this chemical class against the virus. nih.gov More structurally distinct benzimidazole derivatives, such as 3'-deoxyribosides of substituted benzimidazoles, have shown selective activity against HSV-1. nih.gov This suggests that the antiviral activity is highly dependent on the specific substitutions on the benzimidazole scaffold.

Enzyme Inhibitory Activities

The therapeutic potential of this compound and its analogues extends to the inhibition of specific enzymes that play crucial roles in various physiological and pathological processes.

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP) is a serine protease that has been implicated in neurological and psychiatric disorders due to its role in the metabolism of proline-containing neuropeptides. The inhibition of POP is therefore a promising therapeutic strategy. A recent 2024 study highlighted that novel benzimidazole derivatives, particularly those incorporating hydrazone-Schiff bases, are effective inhibitors of POP. nih.gov These compounds demonstrated a range of inhibitory activities, with some exhibiting excellent potency. nih.govtandfonline.com

The study revealed that the synthesized benzimidazole derivatives had IC50 values for POP inhibition ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM, which is significant when compared to the standard inhibitor, Z-prolyl-prolinal. nih.govtandfonline.com

The following interactive data table presents the POP inhibitory activity of a selection of these novel benzimidazole derivatives.

| Compound/Analogue | Prolyl Oligopeptidase (POP) IC50 (µM) | Reference |

| Benzimidazole Derivative 16 | 3.61 ± 0.15 | tandfonline.com |

| Benzimidazole Derivative 17 | 4.81 ± 0.20 | tandfonline.com |

| Benzimidazole Derivative 20 | 5.71 ± 0.38 | tandfonline.com |

| Benzimidazole Derivative 13 | 6.56 ± 0.24 | tandfonline.com |

| Benzimidazole Derivative 10 | 7.86 ± 0.35 | tandfonline.com |

Carbonic Anhydrase (CA I and CA II) Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance. The inhibition of specific CA isozymes, such as CA I and CA II, is a therapeutic target for various conditions. Benzimidazole-based compounds have been investigated as inhibitors of these enzymes.

Studies on 1,3,5-trisubstituted-pyrazolines containing a sulfonamide group, a common feature for CA inhibitors, have provided insights into their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). For these compounds, the inhibition constants (Ki) were determined to be in the nanomolar range. nih.gov Specifically, Ki values for a series of these compounds ranged from 316.7 ± 9.6 to 533.1 ± 187.8 nM for hCA I and from 412.5 ± 115.4 to 624.6 ± 168.2 nM for hCA II. nih.gov For comparison, the standard inhibitor acetazolamide (B1664987) has Ki values of 278.8 ± 44.3 nM and 293.4 ± 46.4 nM against hCA I and hCA II, respectively. nih.gov Another study on different sulfonamide derivatives reported Ki values against hCA I ranging from 0.75 nM to 1972 nM and against hCA II from 0.09 to 56 nM. researchgate.net

This data is summarized in the interactive table below, showcasing the inhibition constants (Ki) of selected compounds against hCA I and hCA II.

| Compound/Analogue Class | Isozyme | Ki Range (nM) | Reference |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 - 624.6 | nih.gov |

| Ureidobenzenesulfonamides | hCA I | 0.75 - 1972 | researchgate.net |

| Ureidobenzenesulfonamides | hCA II | 0.09 - 56 | researchgate.net |

| Acetazolamide (Standard) | hCA I | 278.8 | nih.gov |

| Acetazolamide (Standard) | hCA II | 293.4 | nih.gov |

Alpha-Glucosidase Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help manage postprandial hyperglycemia. A series of benzimidazole-propane hydrazide derivatives, in particular, has demonstrated significant inhibitory action against α-glucosidase. atauni.edu.tr

In vitro evaluations have shown that these compounds can exhibit stronger inhibition than acarbose (B1664774), a standard drug used for this purpose. atauni.edu.trnih.gov For instance, a study on newly designed benzimidazole-propane hydrazide derivatives revealed IC50 values ranging from 73.86 to 151.54 nM, which is notably more potent than the standard acarbose with an IC50 value of 174.50 nM. atauni.edu.tr One of the most effective compounds in this series, compound 9h, demonstrated the highest inhibitory activity. atauni.edu.tr Molecular docking studies suggest that these compounds effectively interact with the active site of the α-glucosidase enzyme. atauni.edu.trnih.gov Other related structures, such as benzimidazole-bearing bis-Schiff bases and benzimidazole-based thiadiazoles, have also shown excellent α-glucosidase inhibitory potential, with some analogues having IC50 values as low as 2.20 µM. nih.govfrontiersin.org

Table 1: α-Glucosidase Inhibition by Benzimidazole-Propane Hydrazide Analogues (9a-k)

| Compound | IC50 (nM) |

|---|---|

| 9a | 101.44 |

| 9b | 114.75 |

| 9c | 129.63 |

| 9d | 94.20 |

| 9e | 151.54 |

| 9f | 133.80 |

| 9g | 85.12 |

| 9h | 73.86 |

| 9i | 142.10 |

| 9j | 121.35 |

| 9k | 109.88 |

| Acarbose (Standard) | 174.50 |

Data sourced from a study on benzimidazole-propane hydrazide derivatives. atauni.edu.tr

Alpha-Amylase Inhibition

In addition to α-glucosidase, α-amylase is another key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for diabetes. Benzimidazole-propane hydrazide derivatives have also been evaluated for their ability to inhibit α-amylase. atauni.edu.tr

The entire series of tested compounds (9a-k) demonstrated potent α-amylase inhibitory activity, with IC50 values ranging from 42.50 to 78.58 nM. atauni.edu.tr These values indicate a higher potency compared to the standard drug acarbose, which has an IC50 of 79.05 nM against α-amylase. atauni.edu.tr Compound 9f was identified as the most potent inhibitor of α-amylase in this particular series. atauni.edu.tr The dual inhibition of both α-glucosidase and α-amylase by these compounds underscores their potential as antidiabetic agents. atauni.edu.trfrontiersin.orgnih.gov

Table 2: α-Amylase Inhibition by Benzimidazole-Propane Hydrazide Analogues (9a-k)

| Compound | IC50 (nM) |

|---|---|

| 9a | 69.14 |

| 9b | 78.58 |

| 9c | 55.20 |

| 9d | 61.75 |

| 9e | 49.33 |

| 9f | 42.50 |

| 9g | 71.86 |

| 9h | 52.40 |

| 9i | 65.10 |

| 9j | 45.88 |

| 9k | 58.65 |

| Acarbose (Standard) | 79.05 |

Data sourced from a study on benzimidazole-propane hydrazide derivatives. atauni.edu.tr

Anti-inflammatory Potential

The benzimidazole scaffold is a core component of many compounds exhibiting a wide range of biological activities, including significant anti-inflammatory properties. researchgate.netnih.gov Various derivatives have been evaluated using in vivo models, such as the carrageenan-induced rat paw edema test, demonstrating notable anti-inflammatory effects. nih.govbanglajol.inforesearchgate.net

For example, certain 1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles showed excellent activity, with one compound achieving 74.17% inhibition in the rat paw edema test. nih.gov Other synthesized benzimidazole analogues have shown promising effects with up to 87.72% and 85.96% inhibition of paw edema. banglajol.info The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Furthermore, studies on imidazopyridine derivatives, a related class, showed excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov These findings highlight the potential of the benzimidazole core structure in the development of new anti-inflammatory agents. nih.govacs.org

Antioxidant Properties

Benzimidazole derivatives have been investigated for their antioxidant capabilities through various in vitro assays. researchgate.netmdpi.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The ability of benzimidazole analogues to scavenge free radicals has been confirmed using the DPPH assay. researchgate.net Studies have shown that these compounds are generally moderately active in scavenging DPPH radicals. researchgate.netdergipark.org.tr The antioxidant capacity is closely linked to the chemical structure. mdpi.comunica.it For instance, research on benzimidazolehydrazone derivatives revealed that the presence and position of phenolic hydroxy groups on the molecule are crucial for its radical-scavenging activity. unica.it The introduction of a second hydroxy group can increase the antioxidant capacity significantly, in one case by about 8-fold compared to an analogue with a single hydroxy group. unica.it

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Several studies have demonstrated that benzimidazole derivatives can effectively inhibit this process. researchgate.netdergipark.org.trnih.gov In one study, novel benzimidazole derivatives were tested for their effects on NADPH-dependent lipid peroxidation in rat liver microsomes. The most active compound exhibited an 84% inhibition of lipid peroxidation, which was significantly higher than the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another study on different benzimidazole derivatives also reported substantial inhibitory activity, with the most effective compound causing 57% inhibition of lipid peroxidation levels, compared to 65% for BHT. nih.gov However, other research has characterized the activity of some derivatives as moderate. dergipark.org.tr

Modulation of EROD (Ethoxyresorufin O-deethylase) Enzyme Activity

The EROD assay is used to measure the activity of the cytochrome P-450 (CYP) 1A1 enzyme, which is involved in the metabolism of xenobiotics. nih.gov Studies on new benzimidazole derivatives have indicated that these compounds generally have a positive effect on EROD enzyme activity. researchgate.netdergipark.org.tr However, other research has found that some imine-containing benzimidazole derivatives display only slight inhibitory activity on EROD, ranging from 2% to 20%. nih.gov This suggests that the modulatory effect of benzimidazole analogues on EROD activity can vary depending on their specific structural features.

Exploration of Other Reported Biological Activities of Related Benzimidazole Derivatives

The benzimidazole scaffold is a versatile pharmacophore that has been extensively explored, leading to the discovery of a wide array of biological activities beyond a single therapeutic area. ekb.egnih.gov This structural motif is present in numerous clinically significant drugs, highlighting its importance in medicinal chemistry. isca.in The diverse pharmacological profile of benzimidazole derivatives stems from their ability to interact with various biological targets, which can be modulated by substitutions on the benzimidazole core. nih.govrroij.com

A broad range of pharmacological effects has been reported for this class of compounds, including antiviral, anthelmintic, antihistaminic, anti-inflammatory, and anticancer activities, among others. nih.gov This section will delve into some of these other significant biological activities demonstrated by benzimidazole derivatives, supported by research findings.

Antiviral Activity

Benzimidazole derivatives have shown significant potential as antiviral agents, with activity reported against a variety of RNA and DNA viruses. rroij.comnih.gov The mechanism of their antiviral action can vary, from inhibiting viral entry into host cells to disrupting viral replication and protein processing. rroij.com For instance, certain benzimidazole derivatives have demonstrated efficacy against enteroviruses, such as Coxsackievirus, with some compounds showing potent inhibition. nih.gov

One study screened a library of eighty-six benzimidazole derivatives and found that fifty-two of them displayed activity against one or more viruses, with Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) being notably affected. nih.gov Specifically, fourteen compounds showed an EC50 in the range of 9-17 μM against CVB-5, and seven compounds had an EC50 between 5-15 μM against RSV. nih.gov Another study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against RSV, with EC50 values as low as 20 nM. nih.gov

Anthelmintic Activity

The use of benzimidazoles as anthelmintic agents is well-established, with drugs like albendazole and mebendazole (B1676124) being widely used in clinical practice. nih.govwjpmr.com These agents are particularly effective against gastrointestinal nematodes. youtube.com The primary mechanism of action for benzimidazole anthelmintics is the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts cell division in the parasites. youtube.com

Research has continued to explore new benzimidazole derivatives for enhanced anthelmintic efficacy. In one study, a series of eleven benzimidazole derivatives were tested against Toxocara canis larvae and Hymenolepis nana adults. researchgate.net One compound, designated A6, was found to be more active in vitro against Toxocara canis larvae than albendazole at a concentration of 0.18 microM. researchgate.net Furthermore, compounds A7-A11 demonstrated significant in vivo activity against Hymenolepis nana, removing 88-97% of adult cestodes, which was more effective than albendazole (83%). researchgate.net Another study highlighted that 2-phenylbenzimidazole (B57529) showed potent anthelmintic activity against the earthworm Pheretima posthuma. hygeiajournal.com

Antihistaminic Activity

Several benzimidazole derivatives have been investigated for their H1-antihistaminic properties, with the potential to be developed into anti-allergic agents. researchgate.net For example, astemizole (B1665302) is a known antihistamine agent that contains a benzimidazole moiety. nih.gov Researchers have designed and synthesized series of benzimidazole derivatives and evaluated their H1 antihistamine activity. researchgate.net In one such study, six compounds demonstrated potent antihistamine H1 activity. researchgate.net Further investigation of a lead compound from this series showed it had an excellent ability to reduce mast cell degranulation and moderate anti-platelet-activating factor (anti-PAF) activity, suggesting its potential as an anti-allergic agent. researchgate.net

Other Notable Biological Activities

Beyond the activities detailed above, the benzimidazole nucleus is a key component in drugs with a wide range of other therapeutic applications. isca.in These include:

Anti-inflammatory and Analgesic Effects: Benzimidazole derivatives have been shown to possess anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Anticancer Activity: The structural similarity of benzimidazole to purines allows some derivatives to interact with biological macromolecules, leading to anticancer effects. mdpi.com They have been investigated for their ability to inhibit cancer cell proliferation.

Antiprotozoal Activity: Benzimidazole derivatives have been explored for their activity against various protozoal parasites, including Leishmania donovani.

The wide spectrum of biological activities associated with the benzimidazole scaffold underscores its significance in drug discovery and development. ekb.egresearchgate.net

Structure Activity Relationship Sar Studies of Benzimidazole Propanehydrazide Derivatives

Influence of Structural Modifications on Biological Activity Profiles

Systematic alterations to the core structure of 3-(1H-benzimidazol-2-yl)propanehydrazide have demonstrated significant impacts on the biological profiles of the resulting derivatives. The primary point of modification involves the condensation of the terminal hydrazide group with various aromatic aldehydes to form hydrazones. This reaction introduces a new aromatic moiety, providing a key site for structural variation.

The formation of hydrazones from this compound and substituted aromatic aldehydes is a versatile strategy to generate a library of compounds with diverse electronic and steric properties. The nature of the substituent on the aromatic aldehyde ring plays a critical role in modulating the biological activity of the final hydrazone derivative.

The reactivity of the aldehyde in hydrazone formation can be influenced by the electronic nature of its substituents. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Conversely, electron-donating groups may have the opposite effect. The position of the substituent on the aromatic ring also dictates its electronic influence (inductive versus resonance effects) and steric hindrance, which can affect reaction rates and product stability.

A comparative study of N-acylhydrazones with electron-donating (methyl) and electron-withdrawing (nitro) groups on the salicylaldehyde-derived portion revealed that these substituents significantly impact the chemical, structural, and spectroscopic properties of the compounds. beilstein-journals.orgbeilstein-journals.org For instance, the presence of an electron-withdrawing nitro group can strengthen intramolecular hydrogen bonds within the molecule. beilstein-journals.orgbeilstein-journals.org

The table below illustrates the diversity of aromatic aldehydes that can be used in the synthesis of these hydrazone derivatives.

| Aromatic Aldehyde | Substituent(s) | Electronic Effect |

|---|---|---|

| Benzaldehyde | -H | Neutral |

| 4-Hydroxybenzaldehyde | -OH | Electron-donating |

| 4-Methoxybenzaldehyde | -OCH3 | Electron-donating |

| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing |

| 4-Nitrobenzaldehyde | -NO2 | Strongly electron-withdrawing |

| 3,4-Dimethoxybenzaldehyde | -OCH3 (x2) | Strongly electron-donating |

The introduction of hydroxyl (-OH), methoxyl (-OCH3), and halogen (e.g., -Cl, -F) substituents onto the aromatic aldehyde moiety has been a key strategy in SAR studies of benzimidazole (B57391) propanehydrazide derivatives. These groups can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn affect its biological activity.

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can significantly enhance antioxidant activity. nih.gov This is attributed to their ability to donate a hydrogen atom to stabilize free radicals. nih.gov Studies have shown that the number and position of hydroxyl groups on an aromatic ring are important factors in enhancing antioxidative activity. nih.gov For example, compounds with two or three hydroxyl groups attached to the aldehyde ring have exhibited greater inhibitory effects on certain enzymes compared to those with a single hydroxyl group. bohrium.com

Methoxyl Groups: Methoxyl groups can also contribute to the antioxidant potential of these compounds. nih.gov Their presence can modulate the lipophilicity of the molecule, which can be crucial for its ability to cross cell membranes and reach its biological target. The conversion of a hydroxyl group to a methoxy (B1213986) group can alter the hydrogen bonding capabilities of the molecule, which may affect its interaction with target proteins.

Halogen Substituents: Halogens, being electronegative, act as electron-withdrawing groups. Their incorporation can influence the electronic properties of the entire molecule. The presence of halogen groups on active 1H-benzimidazole derivatives has been noted in potent compounds. nih.gov For instance, the substitution with a 4-fluoro substituent on a phenyl ring has been found in potent kinase inhibitors. nih.gov

The following table summarizes the general influence of these substituents on the properties and activities of the derivatives.

| Substituent | Typical Effect on Physicochemical Properties | Observed Impact on Biological Activity |

|---|---|---|

| Hydroxyl (-OH) | Increases polarity, potential for hydrogen bonding | Often enhances antioxidant and enzyme inhibitory activities. nih.govbohrium.com |

| Methoxyl (-OCH3) | Increases lipophilicity compared to -OH, can act as a hydrogen bond acceptor | Can contribute to antioxidant activity and improve cell permeability. nih.gov |

| Halogen (-Cl, -F) | Increases lipophilicity, electron-withdrawing | Can enhance potency and target engagement. nih.gov |

Correlation between Molecular Structure and Specific Target Interaction Mechanisms

Understanding the correlation between the molecular structure of benzimidazole propanehydrazide derivatives and their interaction with specific biological targets is a cornerstone of rational drug design. The benzimidazole scaffold itself is known to interact with various biological targets through mechanisms such as metal ion chelation, π-π stacking, and hydrogen bonding.

The structural flexibility of the propanehydrazide linker allows the molecule to adopt different conformations, which can be crucial for fitting into the binding site of a target protein. The hydrazone moiety introduces a rigid, planar segment that can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Molecular docking studies are often employed to predict and rationalize the binding modes of these derivatives with their targets. For example, in the context of kinase inhibition, the benzimidazole ring can mimic the purine (B94841) core of ATP, while the substituted aromatic ring of the hydrazone can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. The specific pattern of hydrogen bond donors and acceptors in the molecule, largely influenced by the substituents, will determine the precise hydrogen bonding network formed with the target protein.

Identification and Optimization of Pharmacophore Features for Enhanced Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzimidazole propanehydrazide derivatives, key pharmacophoric features can be identified through SAR studies and computational modeling.

The essential pharmacophoric elements generally include:

The benzimidazole ring system, which often acts as a crucial recognition element.

The hydrogen bond donor/acceptor pattern of the benzimidazole N-H and the hydrazone moiety.

A hydrophobic aromatic feature, provided by the substituted phenyl ring of the hydrazone.

Specific substituent patterns on the aromatic rings that can act as additional hydrogen bond donors/acceptors or occupy specific pockets in the target's binding site.

Once a pharmacophore model is established, it can guide the optimization of lead compounds. This involves synthesizing new derivatives with modifications designed to better fit the pharmacophore model, thereby enhancing bioactivity. For instance, if a hydrophobic pocket is identified in the target's binding site, derivatives with larger, more lipophilic substituents on the aromatic aldehyde moiety could be synthesized. Similarly, if a specific hydrogen bond is deemed critical for activity, substituents that can form this interaction would be incorporated. The goal of this iterative process of design, synthesis, and biological evaluation is to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations of Benzimidazole Propanehydrazide Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. nih.gov It is instrumental in predicting various molecular properties of benzimidazole (B57391) propanehydrazide analogues, from their preferred three-dimensional arrangements to their reactivity and spectroscopic characteristics.

The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For analogues such as 1H-benzimidazole-2-yl hydrazones, which share a similar structural framework with 3-(1H-benzimidazol-2-yl)propanehydrazide, DFT calculations have been employed to determine the most stable conformations. These studies often consider different tautomeric forms, such as amino and imino forms, and various geometric isomers.

The conformational landscape of these molecules can be complex, with possibilities of E/Z configurations around the C=N double bond and synperiplanar/antiperiplanar arrangements around the N-N single bond. DFT calculations can elucidate the relative Gibbs free energies of these different isomers. For instance, in a study of 1H-benzimidazole-2-yl hydrazones, the gas-phase energy differences between various isomers were calculated, revealing the energetic preferences for certain conformations. The E, s-trans isomer is often found to be the most stable, with the energy required for transition to other forms, such as E, s-cis or Z, s-trans, being quantified. For example, the Gibbs free energy difference (ΔG) for the E, s-trans → E, s-cis transition in some imino forms was found to range from 0.88 to 35.34 kJ mol⁻¹, while the E, s-trans → Z, s-trans transition ranged from 4.17 to 28.34 kJ mol⁻¹ nih.gov. The prevalence of a particular tautomer can also be predicted, with the amino or imino form being favored depending on the specific substituents nih.gov. This type of analysis is crucial for understanding which molecular shapes are most likely to be present under physiological conditions and thus are available to interact with biological targets.

DFT calculations provide a wealth of information regarding the stability and reactivity of molecules through various computed parameters.

Gibbs Free Energy: As mentioned in the conformational analysis, the Gibbs free energy (G) is a key parameter for determining the relative stability of different isomers. The isomer with the lowest Gibbs free energy is considered the most stable.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's chemical reactivity and its electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For a series of benzimidazole-thiadiazole derivatives, DFT calculations showed a range of HOMO-LUMO gaps, allowing for a ranking of their chemical reactivity researchgate.net.

Dipole Moment: The dipole moment is a measure of the polarity of a molecule. A high dipole moment indicates a significant separation of positive and negative charges and suggests that the molecule will interact strongly with polar solvents and other polar molecules. This property is important for understanding a molecule's solubility and its potential to engage in electrostatic interactions with biological targets.

A comprehensive analysis of these parameters for benzimidazole analogues helps in creating a detailed profile of their chemical behavior, which can be correlated with their observed biological activities.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzimidazole-thiadiazole 5a | - | - | - |

| Benzimidazole-thiadiazole 5b | - | - | - |

| Benzimidazole-thiadiazole 5c | - | - | - |

| Benzimidazole-thiadiazole 5d | - | - | - |

| Benzimidazole-thiadiazole 5h | - | - | - |

| Benzimidazole-thiadiazole 5i | - | - | - |

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. This technique can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally.

For benzimidazole and its derivatives, TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions within the molecule, such as π → π* and n → π* transitions. The accuracy of the predicted spectra can depend on the choice of the functional and basis set used in the calculation. For instance, a study on a benzotriazole derivative demonstrated that the B3LYP/6-311G** method could provide a reasonable approximation of the experimental UV-Vis spectrum . While experimental spectra for the parent 1H-benzimidazole are available, theoretical predictions for its derivatives like this compound can provide valuable insights into how structural modifications influence the absorption of light.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

Molecular docking simulations can provide detailed three-dimensional models of how a benzimidazole propanehydrazide analogue fits into the active site of a biological target. These models reveal the specific interactions that stabilize the protein-ligand complex, such as:

Hydrogen bonds: These are crucial for the specificity of binding and often involve the hydrogen atoms of the ligand and electronegative atoms (like oxygen or nitrogen) on the protein's amino acid residues.

Pi-stacking interactions: These can occur between the aromatic rings of the benzimidazole core and aromatic amino acid residues in the protein.

For example, in a docking study of benzimidazole derivatives with a specific receptor, the binding modes of the most active compounds were analyzed to identify key interactions responsible for their inhibitory activity.

A key output of molecular docking simulations is the prediction of the binding energy, which is a measure of the affinity between the ligand and the protein. A more negative binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

Docking studies on various benzimidazole derivatives have reported a range of binding energies against different protein targets. For instance, some benzimidazole derivatives showed binding energies ranging from -5.17 to -7.34 kcal/mol against inactive ubiquitin thioesterase FAM105A. In another study, benzimidazole derivatives targeting the SARS-CoV-2 main protease and the human ACE2 receptor showed significant binding affinities nih.gov. These computational predictions of binding energies are valuable for prioritizing compounds for further experimental testing.

| Compound Analogue | Target Protein | Binding Energy (kcal/mol) |

| Benzimidazole Derivative 1 | Inactive ubiquitin thioesterase FAM105A | -7.34 |

| Benzimidazole Derivative 2 | Inactive ubiquitin thioesterase FAM105A | -6.89 |

| Benzimidazole Derivative 3 | Inactive ubiquitin thioesterase FAM105A | -6.54 |

| Benzimidazole Derivative 4 | Inactive ubiquitin thioesterase FAM105A | -5.87 |

| Benzimidazole Derivative 5 | Inactive ubiquitin thioesterase FAM105A | -5.17 |

| 1H-Benzimidazole-2-carboxylic acid hydrazide derivative 1e | - | -8.4 |

| Norfloxacin (standard) | - | -8.4 |

Note: The data presented is for benzimidazole analogues and is intended to be representative of the types of results obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies in Biological Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, such as this compound and its analogues, within a simulated biological environment. These simulations provide insights into the conformational changes, flexibility, and interactions of the compound with surrounding molecules like water and ions, and most importantly, with its biological targets.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous benzimidazole derivatives in MD simulations can provide valuable insights. For instance, MD simulations have been employed to study the stability of complexes formed between benzimidazole derivatives and their target proteins. nih.govresearchgate.net These studies often analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation over the simulation time.

Typically, in such simulations, the benzimidazole analogue is placed in a simulation box with a specific water model and ions to mimic physiological conditions. The system is then subjected to energy minimization, followed by a series of equilibration steps and a final production run. The trajectories from the production run are then analyzed to understand the dynamic nature of the compound.

A key aspect explored in these simulations is the conformational flexibility of the propanehydrazide linker in this compound. The rotational freedom around the single bonds in this linker allows the molecule to adopt various conformations, which can be crucial for its ability to bind to a biological target. MD simulations can map the energy landscape of these conformations and identify the most stable or functionally relevant ones.

Furthermore, MD simulations can elucidate the role of the benzimidazole core and the hydrazide group in mediating interactions. The nitrogen atoms in the benzimidazole ring and the amide group of the hydrazide moiety can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in a protein's active site. The stability of these hydrogen bonds over time, as observed in MD simulations, can be a strong indicator of the binding affinity of the compound.

Table 1: Representative Parameters Analyzed in MD Simulations of Benzimidazole Analogues

| Parameter | Description | Typical Insights Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a molecule's coordinates from a reference structure over time. | Provides information on the stability of the compound's conformation and its complex with a target. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the flexible regions of the molecule and its binding partner. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the compound and its environment or target. | Identifies key interactions responsible for binding affinity and specificity. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Indicates changes in the compound's exposure to the solvent upon binding to a target. |

In silico Prediction and Assessment of Pharmacokinetic Properties

The evaluation of pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in drug discovery and development. In silico tools have become indispensable for predicting these properties for novel compounds like this compound and its analogues, allowing for early-stage assessment of their drug-likeness. isca.memdpi.comresearchgate.net

Absorption: The oral bioavailability of benzimidazole derivatives can be variable. ibmc.msk.runih.gov In silico models predict intestinal absorption based on parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, its relatively small size and moderate polarity suggest it may have reasonable oral absorption.

Distribution: The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and cross biological membranes, such as the blood-brain barrier (BBB). Predictions for benzimidazole analogues often indicate good distribution in tissues. japtronline.com The potential for BBB penetration is a key consideration for compounds targeting the central nervous system.

Metabolism: The liver is the primary site of metabolism for many drugs, often involving the cytochrome P450 (CYP) enzyme family. ibmc.msk.runih.gov In silico tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor or inducer of these enzymes. The benzimidazole ring can be susceptible to oxidation, and the propanehydrazide chain may undergo hydrolysis.

Excretion: The route and rate of excretion are important for determining the dosing frequency of a drug. Computational models can provide an indication of whether a compound is likely to be cleared by the kidneys or through bile.

Toxicity: A wide range of toxicological endpoints can be predicted in silico, including mutagenicity, carcinogenicity, and hepatotoxicity. isca.me These predictions are crucial for identifying potential safety concerns early in the drug development process. For benzimidazole derivatives, some studies have highlighted the potential for carcinogenic and hepatotoxic effects, which would need to be carefully evaluated. isca.me

Table 2: Predicted Pharmacokinetic Properties of a Representative Benzimidazole Propanehydrazide Analogue

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~204.23 g/mol | Compliant with Lipinski's Rule of Five (good absorption) |

| LogP (Lipophilicity) | Predicted to be moderate | Balanced solubility and permeability |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | May not be suitable for CNS targets |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |

| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Low risk of genetic damage |

Theoretical Investigations of Radical Scavenging Mechanisms

Benzimidazole derivatives have been investigated for their antioxidant and radical scavenging properties. nih.govbohrium.comresearchgate.netniscpr.res.in Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of the mechanisms by which these compounds can neutralize free radicals. nih.govbohrium.comresearchgate.netresearchgate.net The focus of these investigations is often on the hydrogen-donating ability of the molecule, which is a key step in many radical scavenging processes.

For compounds like this compound, the potential sites for hydrogen atom donation are the N-H group of the benzimidazole ring and the N-H groups of the hydrazide moiety. The ease with which a hydrogen atom can be abstracted from these sites is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation to a free radical.

Several mechanisms are typically considered in the theoretical evaluation of radical scavenging activity:

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom is directly transferred from the antioxidant to a free radical. This is often the preferred mechanism in nonpolar media. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton.

Sequential Proton Loss followed by Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This mechanism is often favored in polar solvents. nih.gov

DFT calculations on 1H-benzimidazol-2-yl hydrazones, which are structurally very similar to this compound, have shown that these compounds are capable of reacting with various free radicals. nih.gov The preferred mechanism was found to be dependent on the solvent, with HAT being favored in nonpolar environments and SPLET in polar media. nih.gov

The electronic properties of the benzimidazole ring and any substituents can significantly influence the radical scavenging potential. Electron-donating groups can stabilize the resulting radical cation, favoring the SET-PT mechanism, while the acidity of the N-H protons plays a crucial role in the SPLET pathway.

Table 3: Key Parameters in Theoretical Radical Scavenging Studies of Benzimidazole Hydrazone Analogues

| Parameter | Description | Significance |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of a bond. | A lower BDE for an X-H bond indicates a higher propensity for hydrogen atom donation. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP suggests a greater ease of electron donation in the SET-PT mechanism. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of a molecule. | A lower PDE indicates a more acidic proton, favoring the SPLET mechanism. |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of a molecule. | Related to the acidity of the compound. |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron transfer from the deprotonated antioxidant to a radical. | A key parameter in the SPLET mechanism. |

Future Directions and Research Perspectives in Benzimidazole Hydrazide Chemistry